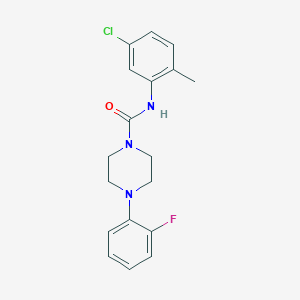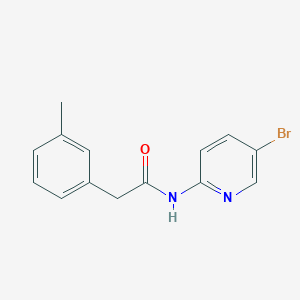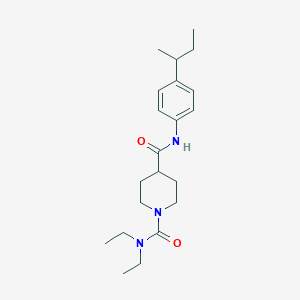![molecular formula C16H25N3O B5414462 N-(2-ethylphenyl)-N'-[2-(1-piperidinyl)ethyl]urea](/img/structure/B5414462.png)
N-(2-ethylphenyl)-N'-[2-(1-piperidinyl)ethyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethylphenyl)-N'-[2-(1-piperidinyl)ethyl]urea, also known as EPEU, is a chemical compound with potential applications in scientific research. It is a urea derivative that has been synthesized and studied for its biochemical and physiological effects, as well as its mechanism of action. In
科学的研究の応用
N-(2-ethylphenyl)-N'-[2-(1-piperidinyl)ethyl]urea has been studied for its potential applications in various scientific research fields, including neuroscience, pharmacology, and toxicology. It has been shown to have an inhibitory effect on the activity of voltage-gated sodium channels, which are important targets for the treatment of neurological disorders such as epilepsy and chronic pain. This compound has also been studied for its potential use as a pharmacological tool to study the role of sodium channels in various physiological processes.
作用機序
N-(2-ethylphenyl)-N'-[2-(1-piperidinyl)ethyl]urea exerts its effects by binding to the extracellular portion of voltage-gated sodium channels and inhibiting their activity. This leads to a decrease in the influx of sodium ions into cells, which can have various physiological effects depending on the specific cell type and context. This compound has been shown to have a higher affinity for certain subtypes of sodium channels, which may underlie its selective effects on different cell types.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different experimental systems. In neuronal cells, this compound has been shown to inhibit the firing of action potentials and reduce the release of neurotransmitters such as glutamate. This can lead to a decrease in excitability and synaptic transmission, which may be beneficial for the treatment of neurological disorders. In cardiac cells, this compound has been shown to have negative inotropic and chronotropic effects, which can affect heart rate and contractility.
実験室実験の利点と制限
N-(2-ethylphenyl)-N'-[2-(1-piperidinyl)ethyl]urea has several advantages and limitations for use in lab experiments. One advantage is its selectivity for certain subtypes of sodium channels, which can allow for more precise manipulation of specific cell types or physiological processes. Another advantage is its relatively low toxicity, which can allow for higher doses to be used in experiments without causing significant harm to cells or organisms. However, one limitation is the potential for off-target effects, as this compound may interact with other ion channels or receptors in addition to sodium channels. Another limitation is the potential for species-specific effects, as this compound may have different effects in different animal models or cell types.
将来の方向性
There are several future directions for research on N-(2-ethylphenyl)-N'-[2-(1-piperidinyl)ethyl]urea. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of neurological disorders such as epilepsy and chronic pain. Another direction is to explore its effects on other physiological processes and cell types, such as immune cells and cancer cells. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential interactions with other ion channels and receptors. Overall, this compound is a promising compound with potential applications in various scientific research fields.
合成法
N-(2-ethylphenyl)-N'-[2-(1-piperidinyl)ethyl]urea can be synthesized through a multi-step process involving the reaction of 2-ethylphenyl isocyanate with 2-(1-piperidinyl)ethylamine. The resulting product is then treated with hydrochloric acid to yield this compound. This synthesis method has been reported in several scientific publications and has been used to produce this compound for various research studies.
特性
IUPAC Name |
1-(2-ethylphenyl)-3-(2-piperidin-1-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O/c1-2-14-8-4-5-9-15(14)18-16(20)17-10-13-19-11-6-3-7-12-19/h4-5,8-9H,2-3,6-7,10-13H2,1H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWSIFTGMQFXMOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)NCCN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47199747 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[3-(4-fluorophenyl)acryloyl]-5-methoxyphenyl 4-nitrobenzoate](/img/structure/B5414393.png)
![2-{1-[(1S)-1-(hydroxymethyl)-3-(methylthio)propyl]-1H-imidazol-2-yl}benzoic acid](/img/structure/B5414400.png)
![methyl 2-morpholin-4-yl-5-[(phenoxyacetyl)amino]benzoate](/img/structure/B5414404.png)

![N-(4-bromo-2-chlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B5414422.png)
![2-[2-(2-chloro-4,5-dimethoxyphenyl)vinyl]-4-quinolinol](/img/structure/B5414428.png)

![3-[2-(4-fluorophenyl)ethyl]-1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidine](/img/structure/B5414442.png)
![1-{1-[(5-methoxy-3-methyl-1H-indol-2-yl)methyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5414445.png)
![1-{2-[(5-ethyl-4-phenyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}-4-piperidinecarboxamide](/img/structure/B5414447.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-fluorobenzamide](/img/structure/B5414450.png)
